methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring and a tricyclo[3311~3,7~]decane moiety
Preparation Methods
The synthesis of methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate include other pyrazole derivatives and compounds containing the tricyclo[3311~3,7~]decane moiety These compounds may share some chemical properties but differ in their specific biological activities and applications
Properties
Molecular Formula |
C32H32N4O3 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[[3-(1-adamantyl)-1-phenylpyrazol-4-yl]methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate |
InChI |
InChI=1S/C32H32N4O3/c1-39-29(37)16-28-27(31(38)36(33-28)26-10-6-3-7-11-26)15-24-20-35(25-8-4-2-5-9-25)34-30(24)32-17-21-12-22(18-32)14-23(13-21)19-32/h2-11,15,20-23H,12-14,16-19H2,1H3/b27-15+ |
InChI Key |
CJKIEGHHHBYPLU-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
COC(=O)CC1=NN(C(=O)C1=CC2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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